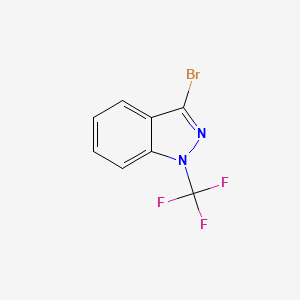

3-bromo-1-(trifluoromethyl)-1H-indazole

Description

3-Bromo-1-(trifluoromethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indazole core

Properties

Molecular Formula |

C8H4BrF3N2 |

|---|---|

Molecular Weight |

265.03 g/mol |

IUPAC Name |

3-bromo-1-(trifluoromethyl)indazole |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-3-1-2-4-6(5)14(13-7)8(10,11)12/h1-4H |

InChI Key |

ONVHKNHXYVCKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(trifluoromethyl)-1H-indazole typically involves the bromination of 1-(trifluoromethyl)-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of 3-bromo-1-(trifluoromethyl)-1H-indazole may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dehalogenation to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include substituted indazoles with various functional groups replacing the bromine atom.

Oxidation: Products include indazole oxides or other oxidized derivatives.

Reduction: Products include dehalogenated indazoles or other reduced forms.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound featuring bromine and trifluoromethyl groups attached to an indazole ring. Indazole derivatives are known for diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)-1H-indazole has several applications in scientific research:

- Medicinal Chemistry It is used as a building block for synthesizing various biologically active molecules, including potential anti-inflammatory and anticancer agents.

- Biological Studies The compound is used to study enzyme inhibitors, particularly those targeting kinases and other proteins involved in signal transduction pathways.

- Material Science It is explored for its potential use in developing organic electronic materials due to its unique electronic properties.

- Agrochemicals It can be employed in creating crop protection agents.

3-Bromo-7-(trifluoromethyl)-1H-indazole has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethyl group enhances lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments. The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to improve the compound's binding properties, which can lead to inhibition of enzymatic activities or modulation of receptor signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Notably, it has been studied for its potential as an inhibitor of HIV-1 protease, where fluorinated compounds typically show enhanced potency due to improved interactions within the enzyme's active site.

Table 1: Inhibitory Potency Against HIV-1 Protease

| Compound | IC50 (nM) | Ki (pM) |

|---|---|---|

| This compound | 0.017 | 14 |

| Control (Darunavir) | 2.8 | Not specified |

| Other Fluorinated Inhibitors | Varies | Varies |

This table highlights the superior inhibitory potency of this compound compared to standard inhibitors like Darunavir (DRV), suggesting its potential in antiviral drug development.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in macrophages, indicating its potential utility in treating inflammatory diseases.

Table 2: Anti-Inflammatory Effects

| Treatment | Cytokine Level Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 µM) | 45 |

| Compound (50 µM) | 70 |

The data suggests a dose-dependent reduction in cytokine levels, reinforcing the compound's therapeutic potential against inflammation.

Case Studies

A notable study focused on the anti-inflammatory properties of this compound. Researchers conducted experiments evaluating its effects on macrophages exposed to inflammatory stimuli. The results indicated that the compound effectively inhibited the production of key pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby supporting its role as a potential therapeutic agent for inflammatory conditions.

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-1-(trifluoromethyl)-1H-pyrazole

- 3-Bromo-1-(trifluoromethyl)-1H-benzimidazole

- 3-Bromo-1-(trifluoromethyl)-1H-pyrrole

Uniqueness

3-Bromo-1-(trifluoromethyl)-1H-indazole is unique due to its specific indazole core structure combined with the bromine and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its reactivity and stability under different conditions also set it apart from other similar compounds.

Biological Activity

3-Bromo-1-(trifluoromethyl)-1H-indazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the bromine atom may participate in halogen bonding, affecting binding affinities to various biological targets.

Biological Activities

Research indicates that 3-bromo-1-(trifluoromethyl)-1H-indazole exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal effects. Indazoles, in general, have shown promise in combating various microbial strains.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected are still under investigation but are thought to involve interactions with key enzymes and receptors in cancer cells .

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of 3-bromo-1-(trifluoromethyl)-1H-indazole are multifaceted:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic processes, which may contribute to its anticancer and anti-inflammatory effects. For example, it has been shown to affect aldehyde dehydrogenase (ALDH) activity, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

- Receptor Interaction : The structural features allow for interactions with specific receptors and enzymes, modulating their activity. This interaction is crucial for the observed effects on cell signaling pathways related to cancer progression and inflammation .

Case Studies

Several studies have explored the biological activity of 3-bromo-1-(trifluoromethyl)-1H-indazole:

- Antibacterial Activity Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial properties.

- Cancer Cell Line Testing : In vitro tests on ovarian and colon cancer cell lines demonstrated that treatment with 3-bromo-1-(trifluoromethyl)-1H-indazole led to a reduction in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.